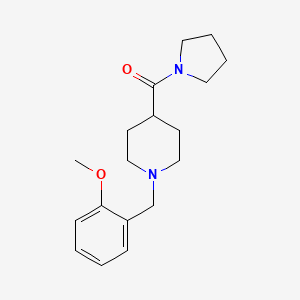
1-(2-methoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
Overview
Description
1-(2-methoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as MPDC, is a synthetic compound that has been extensively studied in the field of neuroscience. MPDC is a potent blocker of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. This compound has been shown to have significant effects on dopamine signaling, which has led to its use in scientific research.
Mechanism of Action
1-(2-methoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine acts as a potent blocker of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By blocking this transporter, this compound increases the amount of dopamine in the synapse, which leads to enhanced dopamine signaling. This increased signaling can have significant effects on various physiological processes, including motor function, reward processing, and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on dopamine signaling, which can lead to changes in various physiological processes. Studies have shown that this compound can enhance dopamine release and uptake, which can lead to increased locomotor activity, reward processing, and learning and memory. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, which suggests that this compound may have therapeutic potential for this disorder.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-methoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in scientific research is its potency and specificity for the dopamine transporter. This compound has been shown to have minimal effects on other neurotransmitter systems, which makes it a useful tool for studying dopamine signaling. However, one limitation of using this compound is its potential for off-target effects, which can lead to unwanted physiological effects. Additionally, the use of this compound in animal studies can be limited by its high cost and limited availability.
Future Directions
There are several potential future directions for research on 1-(2-methoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is the development of new compounds that are more potent and selective for the dopamine transporter. Additionally, further studies are needed to fully understand the physiological effects of this compound and its potential therapeutic applications. Finally, studies are needed to investigate the potential for off-target effects of this compound and to develop strategies to mitigate these effects in future studies.
Scientific Research Applications
1-(2-methoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been used extensively in scientific research to study the role of dopamine signaling in various physiological and pathological processes. This compound has been shown to have significant effects on dopamine release and uptake, which has led to its use in studies of drug addiction, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-7-3-2-6-16(17)14-19-12-8-15(9-13-19)18(21)20-10-4-5-11-20/h2-3,6-7,15H,4-5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSRNVVOSBQAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}-6-methoxyphenol ethanedioate (salt)](/img/structure/B3951295.png)
![2-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3951297.png)
![2-({1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3951299.png)
![1-(2,3-dimethylphenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine oxalate](/img/structure/B3951305.png)
![1-(2,3-dimethylphenyl)-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951309.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951316.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951322.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951330.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951346.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951354.png)
![1-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951355.png)
![1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951359.png)
![1-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3951361.png)
![1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951365.png)